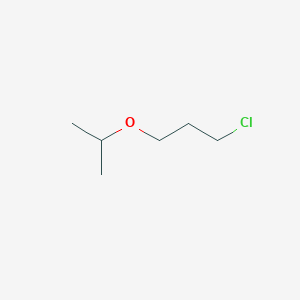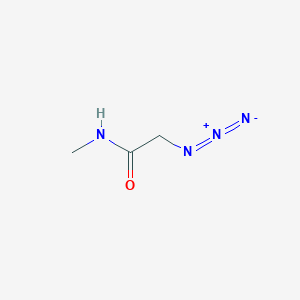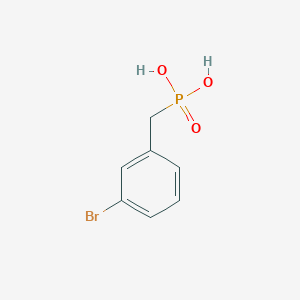
2-ブロモ-5-フルオロ-3-ニトロピリジン
概要
説明
2-Bromo-5-fluoro-3-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring
科学的研究の応用
2-Bromo-5-fluoro-3-nitropyridine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is utilized in the development of new agrochemical products due to its unique chemical properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Relevant Papers The synthesis and reactions of nitropyridines, including “2-Bromo-5-fluoro-3-nitropyridine”, have been discussed in several papers . These papers provide valuable insights into the synthesis methods, chemical reactions, and potential applications of “2-Bromo-5-fluoro-3-nitropyridine”.
作用機序
Target of Action
2-Bromo-5-fluoro-3-nitropyridine is a chemical compound that is primarily used as a pharmaceutical intermediate
Mode of Action
The mode of action of 2-Bromo-5-fluoro-3-nitropyridine is largely dependent on the specific pharmaceutical compound it’s used to produce. As an intermediate, it can undergo various chemical reactions to form different compounds. For instance, it can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . The resulting compound can then interact with its targets in a specific manner, leading to various biological effects.
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-5-fluoro-3-nitropyridine are also dependent on the specific pharmaceutical compound it’s used to synthesize. The compound itself doesn’t directly participate in any known biochemical pathways. It’s used in the synthesis of fluoropyridines, which are known for their interesting and unusual physical, chemical, and biological properties .
Action Environment
The action of 2-Bromo-5-fluoro-3-nitropyridine is influenced by various environmental factors. For instance, it’s slightly soluble in water , which can affect its bioavailability and efficacy. Additionally, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition to maintain its stability .
生化学分析
Biochemical Properties
2-Bromo-5-fluoro-3-nitropyridine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic aromatic substitution reactions, where the fluorine atom acts as an electron-withdrawing group, stabilizing the intermediate complex . This compound’s interactions with biomolecules often involve the formation of hydrogen bonds and van der Waals forces, which contribute to its reactivity and stability in biochemical environments .
Cellular Effects
2-Bromo-5-fluoro-3-nitropyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to cause changes in cell function by interacting with specific receptors and enzymes on the cell surface . These interactions can lead to alterations in intracellular signaling cascades, affecting gene expression and metabolic pathways. Additionally, the compound’s ability to induce oxidative stress has been linked to its impact on cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Bromo-5-fluoro-3-nitropyridine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For example, it has been found to inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, the compound’s nitro group can undergo reduction, forming reactive intermediates that further modulate its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-fluoro-3-nitropyridine have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of oxidizing agents . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-fluoro-3-nitropyridine vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can cause adverse effects such as gastrointestinal irritation, respiratory distress, and changes in liver enzyme levels . These dosage-dependent effects are essential for determining the compound’s therapeutic window and potential side effects in clinical settings.
Metabolic Pathways
2-Bromo-5-fluoro-3-nitropyridine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . The compound’s metabolism also involves conjugation reactions, where it is linked to other molecules such as glutathione, facilitating its excretion from the body .
Transport and Distribution
Within cells and tissues, 2-Bromo-5-fluoro-3-nitropyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it has been found to accumulate in the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 2-Bromo-5-fluoro-3-nitropyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, the compound’s nitro group can undergo reduction in the mitochondria, leading to the formation of reactive intermediates that modulate mitochondrial function . Additionally, its interactions with nuclear receptors can influence gene expression and cellular responses to external stimuli . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-5-fluoro-3-nitropyridine can be synthesized through several methods. One common approach involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetra-n-butylammonium fluoride in dimethylformamide at room temperature . Another method includes the diazotization of 2-amino-5-nitropyridine followed by fluorination using hydrofluoric acid .
Industrial Production Methods
Industrial production of 2-Bromo-5-fluoro-3-nitropyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
化学反応の分析
Types of Reactions
2-Bromo-5-fluoro-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Nucleophilic substitution: Tetra-n-butylammonium fluoride in dimethylformamide at room temperature.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines depending on the nucleophile used.
Reduction: Formation of 2-bromo-5-fluoro-3-aminopyridine.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
類似化合物との比較
Similar Compounds
2-Bromo-3-nitropyridine: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-fluoro-3-nitropyridine: Similar structure but with different positioning of the bromine and fluorine atoms.
2-Fluoro-5-nitropyridine: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
2-Bromo-5-fluoro-3-nitropyridine is unique due to the presence of all three functional groups (bromine, fluorine, and nitro) on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
特性
IUPAC Name |
2-bromo-5-fluoro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFDIIHIXNIWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609830 | |
| Record name | 2-Bromo-5-fluoro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652160-72-0 | |
| Record name | 2-Bromo-5-fluoro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-fluoro-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)
![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)










